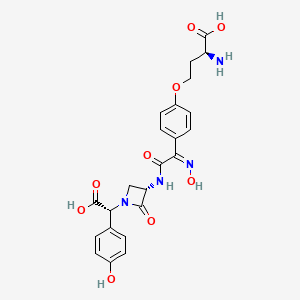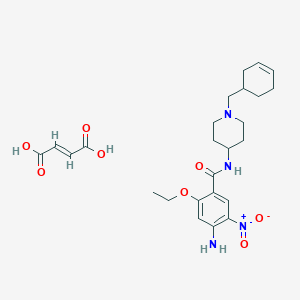
Bismuth;lead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, compound with lead (1:1), also known as lead-bismuth eutectic, is an alloy composed of equal parts of bismuth and lead. This compound is notable for its low melting point and high density, making it useful in various industrial applications. The lead-bismuth eutectic alloy has been extensively studied for its potential use as a coolant in nuclear reactors due to its excellent thermal conductivity and low neutron absorption cross-section .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bismuth, compound with lead (1:1), typically involves the melting of bismuth and lead metals in a controlled environment. The metals are heated together until they form a homogeneous liquid alloy. The melting process is usually carried out in a furnace at temperatures above the melting points of both metals, which are 271.3°C for bismuth and 327.5°C for lead. The molten alloy is then cooled to form the solid eutectic mixture .
Industrial Production Methods: In industrial settings, the production of lead-bismuth eutectic alloy involves large-scale melting and mixing of the constituent metals. The process is carried out in specialized furnaces equipped with temperature control systems to ensure uniform heating and mixing. The molten alloy is then cast into molds to produce ingots or other desired shapes. Quality control measures, such as chemical analysis and mechanical testing, are employed to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth, compound with lead (1:1), undergoes various chemical reactions, including oxidation, reduction, and corrosion. The alloy is known to form oxides when exposed to air at elevated temperatures. The primary oxidation products are bismuth oxide and lead oxide .
Common Reagents and Conditions: Oxidation reactions typically occur in the presence of oxygen or air at high temperatures. Reduction reactions can be induced using reducing agents such as hydrogen or carbon monoxide. Corrosion reactions are influenced by the presence of moisture and other corrosive agents in the environment .
Major Products Formed: The major products formed from the oxidation of lead-bismuth eutectic alloy are bismuth oxide and lead oxide. These oxides can further react with other compounds to form complex oxides and salts .
Wissenschaftliche Forschungsanwendungen
Bismuth, compound with lead (1:1), has a wide range of scientific research applications. In the field of nuclear energy, it is used as a coolant in fast reactors due to its excellent thermal properties and low neutron absorption. The alloy is also studied for its potential use in the transmutation of radioactive waste, where it helps to convert long-lived radioactive isotopes into shorter-lived ones .
In medicine, bismuth-based compounds are used for their antimicrobial properties. Lead-bismuth eutectic alloy is investigated for its potential use in targeted alpha therapy, where it can deliver high-energy alpha particles to cancer cells while minimizing damage to surrounding healthy tissues .
In materials science, the alloy is used to study the mechanical properties and corrosion resistance of metal alloys. It serves as a model system for understanding the behavior of other metal alloys under various conditions .
Wirkmechanismus
The mechanism of action of bismuth, compound with lead (1:1), in its various applications is primarily based on its physical and chemical properties. In nuclear reactors, the alloy’s high thermal conductivity and low neutron absorption enable efficient heat transfer and neutron economy. The alloy’s ability to form stable oxides and other compounds contributes to its corrosion resistance and durability .
In medical applications, bismuth compounds exert their effects through multiple mechanisms, including enzyme inhibition, disruption of bacterial cell walls, and interference with microbial metabolism. These actions make bismuth compounds effective against a wide range of pathogens .
Vergleich Mit ähnlichen Verbindungen
Bismuth, compound with lead (1:1), is unique among metal alloys due to its combination of low melting point, high density, and excellent thermal properties. Similar compounds include other bismuth-based alloys and lead-based alloys. For example, bismuth-tin and lead-tin alloys are also used in various industrial applications, but they differ in their melting points and mechanical properties .
Compared to bismuth-antimony and lead-antimony alloys, the lead-bismuth eutectic alloy has superior thermal conductivity and lower toxicity. This makes it a more attractive option for applications in nuclear reactors and other high-temperature environments .
Similar Compounds
- Bismuth-tin alloy
- Lead-tin alloy
- Bismuth-antimony alloy
- Lead-antimony alloy
Eigenschaften
CAS-Nummer |
12048-28-1 |
|---|---|
Molekularformel |
BiP |
Molekulargewicht |
416 g/mol |
IUPAC-Name |
bismuth;lead |
InChI |
InChI=1S/Bi.Pb |
InChI-Schlüssel |
UDRRLPGVCZOTQW-UHFFFAOYSA-N |
SMILES |
[Pb].[Bi] |
Kanonische SMILES |
[Pb].[Bi] |
Key on ui other cas no. |
12048-28-1 |
Synonyme |
ismuth lead lead bismuth |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2E,4R)-2-[(2E)-2-[(1S,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1232867.png)
![(E)-2-(hydroxymethyl)-3-[(1S,6S)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid](/img/structure/B1232868.png)
![[(1R,2S,4E,8Z,12R,13R)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate](/img/structure/B1232871.png)






